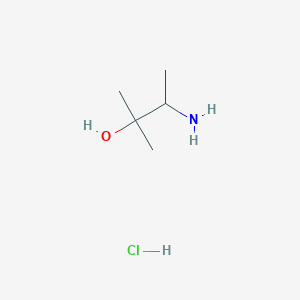

3-Amino-2-methylbutan-2-ol hydrochloride

Description

3-Amino-2-methylbutan-2-ol hydrochloride (CAS: 168297-76-5) is a branched-chain amino alcohol hydrochloride with the molecular formula C₅H₁₄ClNO (molar mass: 139.62 g/mol) . Its structure features a hydroxyl (-OH) and an amino (-NH₂) group on adjacent carbons (positions 2 and 3) within a tert-butyl backbone. The compound is used in organic synthesis and pharmaceutical intermediates, particularly in chiral resolutions and as a precursor for bioactive molecules .

Properties

Molecular Formula |

C5H14ClNO |

|---|---|

Molecular Weight |

139.62 g/mol |

IUPAC Name |

3-amino-2-methylbutan-2-ol;hydrochloride |

InChI |

InChI=1S/C5H13NO.ClH/c1-4(6)5(2,3)7;/h4,7H,6H2,1-3H3;1H |

InChI Key |

YURXCUVDCIDDHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C)O)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Amino-3-methyl-2-butanol Hydrochloride (CAS: 123743-86-2)

- Molecular Formula: C₅H₁₄ClNO (molar mass: 139.62 g/mol) .

- Key Differences: The amino and hydroxyl groups are both on carbon 3, creating a geminal diol-amine configuration. Increased steric hindrance reduces nucleophilic reactivity compared to the target compound. Lower thermal stability due to intramolecular hydrogen bonding between -OH and -NH₃⁺ .

3-Amino-2-phenylbutan-2-ol Hydrochloride (CAS: 104294-61-3)

- Molecular Formula: C₁₀H₁₆ClNO (molar mass: 201.69 g/mol) .

- Key Differences :

Methyl 2-Amino-3-methylbutanoate Hydrochloride (CAS: 5619-05-6)

- Molecular Formula: C₆H₁₄ClNO₂ (molar mass: 175.63 g/mol) .

- Key Differences :

3-Methoxy-3-methylbutan-2-amine Hydrochloride

3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride

- Molecular Formula : C₉H₁₇ClN₂O₂ (molar mass: 220.70 g/mol) .

- Key Differences: A cyclobutyl group and amide (-CONH₂) are introduced. Reduced solubility in non-polar solvents due to the amide’s polarity .

Comparative Data Table

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | logP | Solubility (Water) | Applications |

|---|---|---|---|---|---|---|

| 3-Amino-2-methylbutan-2-ol HCl | C₅H₁₄ClNO | 139.62 | -OH, -NH₂ (adjacent) | ~0.5 | High | Chiral synthesis, APIs |

| 3-Amino-3-methyl-2-butanol HCl | C₅H₁₄ClNO | 139.62 | -OH, -NH₂ (geminal) | ~0.4 | Moderate | Intermediate for ligands |

| 3-Amino-2-phenylbutan-2-ol HCl | C₁₀H₁₆ClNO | 201.69 | -OH, -NH₂, -Ph | ~1.8 | Low | CNS drug precursors |

| Methyl 2-amino-3-methylbutanoate HCl | C₆H₁₄ClNO₂ | 175.63 | -COOCH₃, -NH₂ | ~0.7 | Moderate | Peptide coupling |

| 3-Methoxy-3-methylbutan-2-amine HCl | C₆H₁₅ClNO | 152.64 | -OCH₃, -NH₂ | ~0.9 | Low | Alkaline-stable intermediates |

| 3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl | C₉H₁₇ClN₂O₂ | 220.70 | -OH, -NH₂, -CONH₂, cyclobutyl | ~-0.2 | High | Bioactive molecule design |

Research Findings and Implications

- Steric Effects: The tert-butyl group in 3-amino-2-methylbutan-2-ol HCl reduces reaction rates in SN2 mechanisms compared to less hindered analogs like 3-methoxy derivatives .

- Hydrogen Bonding: Adjacent -OH and -NH₂ groups in the target compound enhance solubility in aqueous media, critical for intravenous drug formulations .

- Synthetic Utility: Methyl ester derivatives (e.g., Methyl 2-amino-3-methylbutanoate HCl) are preferred in solid-phase synthesis due to their balance of reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.